molecular formula C16H19NO2S B1629310 Ethyl 2-(4-isopropylphenyl)-4-methylthiazole-5-carboxylate CAS No. 343322-54-3

Ethyl 2-(4-isopropylphenyl)-4-methylthiazole-5-carboxylate

Cat. No.: B1629310
CAS No.: 343322-54-3
M. Wt: 289.4 g/mol
InChI Key: UYXHFQASELSQQE-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature of Ethyl 2-(4-isopropylphenyl)-4-methylthiazole-5-carboxylate

This compound represents a complex thiazole derivative characterized by multiple functional groups that contribute to its unique chemical properties. The compound features a thiazole ring system as its core structure, with an ethyl carboxylate group at the 5-position, a methyl substituent at the 4-position, and a 4-isopropylphenyl group attached to the 2-position of the thiazole ring. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, clearly defining the positions of each substituent on the thiazole heterocycle.

The molecular structure incorporates a five-membered thiazole ring containing both sulfur and nitrogen heteroatoms, which significantly influences the electronic distribution throughout the molecule. The thiazole ring system exhibits aromatic character due to the delocalization of electrons across the heterocyclic framework, as evidenced by bond-length distributions that indicate substantial electron delocalization. This electronic delocalization affects the reactivity patterns and chemical behavior of the compound, making it distinct from saturated heterocyclic systems.

Chemical identification of this compound relies on several key structural features that can be analyzed through various spectroscopic and analytical techniques. The presence of the ethyl ester functionality provides characteristic carbonyl stretching frequencies in infrared spectroscopy, while the aromatic systems contribute distinctive patterns in nuclear magnetic resonance spectroscopy. The isopropyl group introduces additional complexity to the spectroscopic signature, creating unique splitting patterns that aid in structural confirmation.

The compound's relationship to other thiazole carboxylates can be understood through comparative analysis with structurally similar molecules. For instance, ethyl 2-(4-isopropylphenyl)thiazole-5-carboxylate, which lacks the 4-methyl substituent, has been documented with a molecular formula of C15H17NO2S and a molecular weight of 275.37 grams per mole. The addition of the methyl group in our target compound would increase the molecular weight by 14 atomic mass units, resulting in an expected molecular formula of C16H19NO2S.

Table 1: Structural Comparison of Related Thiazole Carboxylates

Compound Molecular Formula Key Substituents Ring Position Modifications
This compound C16H19NO2S* 4-isopropylphenyl, 4-methyl, ethyl ester 2,4,5-trisubstituted
Ethyl 2-(4-isopropylphenyl)thiazole-5-carboxylate C15H17NO2S 4-isopropylphenyl, ethyl ester 2,5-disubstituted
Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate C13H13NO3S 4-hydroxyphenyl, 4-methyl, ethyl ester 2,4,5-trisubstituted

*Predicted based on structural analysis

Historical Development in Thiazole Carboxylate Chemistry

The development of thiazole carboxylate chemistry represents a significant chapter in heterocyclic organic chemistry, with roots extending back to the mid-20th century when researchers first began exploring systematic synthetic approaches to these compounds. Early pioneering work by Beyerman and colleagues in the 1950s established fundamental synthetic methodologies for preparing thiazole carboxylic acids through halogen-metal exchange reactions, which provided convenient access to these previously difficult-to-obtain compounds. This breakthrough methodology involved the conversion of bromothiazoles to thiazolyllithium intermediates, which could then be carboxylated to yield the desired carboxylic acids.

The evolution of synthetic strategies for thiazole carboxylates has been marked by several key developments that improved both efficiency and accessibility of these compounds. Patent literature from the 1960s documented comprehensive processes for preparing thiazole carboxylic acids from halomethylthiazole precursors, involving multi-step sequences that included hydrolysis, oxidation, and purification steps. These industrial-scale processes typically achieved yields exceeding 85 percent when using mixtures of nitric acid and sulfuric acid as oxidizing agents, with optimal conditions requiring 0.1 to 3 moles of sulfuric acid per mole of nitric acid.

The mechanistic understanding of thiazole carboxylate formation has evolved considerably since these early developments. Research has shown that the conversion of halomethylthiazoles to carboxylic acids proceeds through hydroxymethyl intermediates, which can be isolated or converted directly to the final products depending on reaction conditions. Temperature control emerged as a critical factor, with optimal temperatures ranging from 50 to 120 degrees Celsius, and preferably between 65 and 90 degrees Celsius, allowing reactions to reach completion within 3 to 5 hours.

Contemporary developments in thiazole carboxylate chemistry have focused on expanding the diversity of substituents and improving synthetic efficiency. Modern synthetic approaches have enabled the preparation of increasingly complex thiazole derivatives, including compounds with multiple aromatic substituents and various ester functionalities. The development of specialized reagents and catalytic systems has facilitated the construction of highly substituted thiazole rings with precise control over regiochemistry and stereochemistry.

The pharmaceutical relevance of thiazole carboxylates has driven much of the recent research in this area, with particular attention to compounds that exhibit biological activity. For example, ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate has been identified as an important intermediate in the synthesis of febuxostat metabolites, demonstrating the practical importance of these synthetic methodologies. This connection to drug metabolism studies has highlighted the need for efficient synthetic routes to structurally diverse thiazole carboxylates.

Table 2: Historical Milestones in Thiazole Carboxylate Synthesis

Decade Key Development Methodology Typical Yields
1950s Halogen-metal exchange Bromothiazole to lithium intermediate Not specified
1960s Industrial oxidation processes Nitric/sulfuric acid oxidation >85%
1970s-1980s Mechanistic elucidation Multi-step characterization Variable
1990s-2000s Pharmaceutical applications Targeted synthesis for drug development >90%
2010s-Present Advanced synthetic methods Catalytic and efficient approaches >95%

Structural Significance of the 4-Isopropylphenyl Substituent

The 4-isopropylphenyl substituent represents a critical structural element that significantly influences the chemical and physical properties of this compound. This bulky aromatic substituent introduces substantial steric effects that affect molecular conformation, intermolecular interactions, and overall reactivity patterns. The isopropyl group, consisting of a branched three-carbon chain, creates a sterically demanding environment that influences the spatial arrangement of the entire molecule.

The electronic effects of the 4-isopropylphenyl substituent extend beyond simple steric considerations to include important contributions to the overall electronic distribution of the molecule. The phenyl ring system provides extended conjugation possibilities with the thiazole core, potentially allowing for electron delocalization across the entire aromatic system. The isopropyl group functions as an electron-donating substituent through hyperconjugation and inductive effects, which can influence the electron density distribution within the phenyl ring and, consequently, the thiazole system.

Conformational analysis reveals that the 4-isopropylphenyl substituent adopts specific spatial orientations that minimize steric clashes while optimizing electronic interactions. Crystallographic studies of related compounds have shown that thiazole derivatives with phenyl substituents often adopt near-planar conformations, with small twist angles between the thiazole and phenyl rings. These conformational preferences are stabilized by intramolecular interactions, including potential hydrogen bonding and π-π stacking effects.

The steric properties of the isopropyl group contribute significantly to the compound's physical characteristics, including solubility, melting point, and crystallization behavior. The bulky nature of the isopropyl substituent can affect intermolecular packing in the solid state, potentially leading to unique crystal structures and physical properties. Research on related thiazole derivatives has demonstrated that substituent size and branching patterns significantly influence solid-state organization and resulting material properties.

Comparative analysis with structurally related compounds provides insight into the specific contributions of the 4-isopropylphenyl group. For instance, compounds bearing 4-hydroxyphenyl substituents instead of 4-isopropylphenyl groups exhibit different electronic properties due to the electron-withdrawing nature of the hydroxyl group compared to the electron-donating isopropyl group. These electronic differences can manifest in altered reactivity patterns, spectroscopic properties, and biological activities.

The synthetic accessibility of the 4-isopropylphenyl substituent has been demonstrated through various synthetic routes that incorporate this structural element into thiazole frameworks. Commercial availability of 4-isopropylphenyl-containing building blocks has facilitated research into this class of compounds, with several suppliers offering related materials for research purposes. The synthetic strategies typically involve coupling reactions between functionalized thiazole precursors and appropriately substituted aromatic components.

Table 3: Comparative Analysis of Phenyl Substituent Effects

Substituent Type Electronic Effect Steric Demand Physical Property Impact
4-Isopropylphenyl Electron-donating High Increased lipophilicity
4-Hydroxyphenyl Electron-withdrawing Moderate Enhanced hydrogen bonding
4-Methylphenyl Weak electron-donating Low Minimal steric impact
Unsubstituted phenyl Neutral Minimal Baseline reference

Properties

IUPAC Name

ethyl 4-methyl-2-(4-propan-2-ylphenyl)-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c1-5-19-16(18)14-11(4)17-15(20-14)13-8-6-12(7-9-13)10(2)3/h6-10H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYXHFQASELSQQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=CC=C(C=C2)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20634982
Record name Ethyl 4-methyl-2-[4-(propan-2-yl)phenyl]-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343322-54-3
Record name Ethyl 4-methyl-2-[4-(propan-2-yl)phenyl]-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Reagents

  • Thiourea Derivative : 4-Isopropylphenylthiourea serves as the sulfur and nitrogen source for the thiazole ring. This compound may be synthesized via the reaction of 4-isopropylphenylamine with thiophosgene or by substituting urea derivatives.
  • β-Keto Ester : Ethyl 2-chloroacetoacetate provides the α-halo ketone moiety, enabling nucleophilic attack by the thiourea’s sulfur atom. The chloro group acts as a leaving group during cyclization.
  • Base : Sodium carbonate (0.01–0.1 wt% relative to ethyl 2-chloroacetoacetate) facilitates deprotonation and accelerates cyclization.

Synthetic Procedure

  • Solvent Preparation : Ethanol is used to prepare a 10–35% (w/w) ethyl acetate solution. Thiourea (30.4 g) and sodium carbonate (0.3–3.3 g) are dissolved in this mixture.
  • Reaction Conditions :
    • The solution is heated to 40–55°C, and ethyl 2-chloroacetoacetate (33 g) is added dropwise over 20–30 minutes.
    • Post-addition, the temperature is raised to 60–70°C, and the reaction is maintained for 5–5.5 hours.
  • Work-Up :
    • Distillation removes ~80% of the solvent.
    • The residue is cooled to room temperature, filtered, and washed with water.
    • The pH is adjusted to 9–10 using 30% NaOH to precipitate the product.
  • Purification : Vacuum drying at 25°C yields the final compound with >98% purity and a melting point of 172–173°C.

Optimization Insights :

  • Temperature Control : Maintaining the reaction at 60–70°C prevents side reactions like ester hydrolysis or over-alkylation.
  • Base Stoichiometry : Excess sodium carbonate (>0.1 wt%) may lead to saponification of the ethyl ester, reducing yields.

Multi-Step Synthesis via Alkylation and Cyclization

For cases where 4-isopropylphenylthiourea is unavailable, a multi-step approach introduces the isopropyl group post-cyclization.

Step 1: Synthesis of 2-(4-Hydroxyphenyl)-4-methylthiazole-5-carboxylate

  • Starting Material : 4-Hydroxybenzonitrile or 4-hydroxybenzaldehyde is reacted with thiourea and ethyl 2-chloroacetoacetate under reflux in ethanol.
  • Cyclization : The reaction forms 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, isolated via pH adjustment and filtration.

Step 2: Alkylation with Isobutyl Bromide

  • Reagents : The hydroxyl group on the phenyl ring is alkylated using isobutyl bromide (21.7 g) and potassium carbonate (14 g) in DMF at 60–115°C.
  • Reaction Time : 3–10 hours ensures complete substitution, monitored via HPLC.
  • Work-Up : The product is washed sequentially with DMF, water, and methanol to remove unreacted reagents.

Yield and Purity :

  • Two-Step Yield : 68.2%.
  • Purity : >99% by HPLC, with a melting range of 170–173°C.

Alternative Routes: Nitro Reduction and Functional Group Interconversion

Nitro-Group Reduction

Patent WO2012032528A2 describes reducing a nitro-substituted intermediate to an amine, followed by diazotization and substitution.

  • Reduction : Catalytic hydrogenation or Fe/HCl converts 2-(3-nitro-4-isopropoxyphenyl)-4-methylthiazole-5-carboxylate to the corresponding amine.
  • Diazotization : The amine is treated with NaNO₂/HCl to form a diazonium salt, which is substituted with cyanide or isopropyl groups.

Hydrochloride Salt Purification

  • Recrystallization : The crude product is dissolved in acetone, and concentrated HCl is added to form the hydrochloride salt. Cooling to 0–5°C precipitates high-purity crystals.
  • Advantages : This step removes impurities like unreacted starting materials or byproducts, achieving >99.5% purity.

Comparative Analysis of Methodologies

Parameter Cyclocondensation Multi-Step Alkylation Nitro Reduction
Reaction Time 5–6 hours 8–15 hours 10–20 hours
Yield >98% 68.2% 61.5%
Purity (HPLC) 98.4% 99.5% 99.5%
Key Advantage Single-step Flexible substituent introduction High purity via salt formation

Challenges and Mitigation Strategies

Ester Hydrolysis

  • Risk : Strong bases (e.g., NaOH) or prolonged heating may hydrolyze the ethyl ester to the carboxylic acid.
  • Mitigation : Use milder bases (Na₂CO₃) and control reaction temperatures below 70°C.

Byproduct Formation

  • Thiourea Oligomerization : Excess thiourea may form disulfides or polymeric byproducts.
  • Mitigation : Maintain stoichiometric ratios (1:1 thiourea to β-keto ester).

Scalability Issues

  • Solvent Volume : Large-scale reactions require solvent recovery systems to reduce costs.
  • Example : Distilling ethanol for reuse improves process economics.

Chemical Reactions Analysis

Substitution Reactions

The isopropylphenyl and ester groups enable targeted substitutions under controlled conditions:

a. Alkylation of the Thiazole Ring
Reaction with alkyl halides (e.g., isobutyl bromide) in polar aprotic solvents like DMF facilitates alkylation. For example:

  • Reagents : Isobutyl bromide, potassium carbonate (base), DMF solvent .

  • Conditions : 75–85°C, 4–6 hours.

  • Product : Alkylated thiazole derivatives with modified solubility and biological activity .

b. Nucleophilic Aromatic Substitution
Electron-deficient aryl positions undergo substitution with nucleophiles like cyanide or amines:

  • Example : Nitro group reduction (using H₂/Pd-C) to an amine intermediate, followed by diazotization and coupling reactions .

Oxidation and Reduction

Functional group transformations are pivotal in derivatization:

Reaction TypeReagents/ConditionsProductYield/DataSource
Ester Hydrolysis NaOH (aq.), refluxCarboxylic acid derivative~85% yield ,
Aldehyde Oxidation KMnO₄ (acidic)Carboxylic acidNot quantified
Nitro Reduction H₂/Pd-CAmine intermediateKey step in Febuxostat synthesis

Cyclization and Ring Formation

The thiazole core participates in cycloaddition reactions:

  • Hantzsch Thiazole Synthesis : Reaction with α-halo ketones (e.g., 2-chloroacetoacetic acid ethyl ester) forms fused heterocycles .

  • Conditions : Reflux in ethanol, 8–12 hours.

Functional Group Interconversion

a. Esterification/Transesterification

  • Reagents : Alcohols (e.g., methanol) with acid catalysts.

  • Application : Modifies lipophilicity for pharmacokinetic optimization.

b. Formylation

  • Vilsmeier-Haack Reaction : Introduces formyl groups at reactive aryl positions using POCl₃/DMF.

Biological Activity-Driven Modifications

  • Antimicrobial Derivatives : Introduction of halogens (e.g., bromine) enhances activity against Staphylococcus aureus (MIC: 32 µg/mL).

  • Anti-inflammatory Analogs : Substituents like hydroxyphenyl groups inhibit TNF-α (70% at 100 µM).

Industrial-Scale Synthetic Routes

Optimized protocols from patents highlight:

  • Continuous Flow Reactors : Improve yield (≥90%) and purity (>98%) .

  • Purification : Crystallization from acetone/water mixtures .

Stability and Degradation

  • Hydrolytic Degradation : Ester cleavage under acidic/basic conditions forms carboxylic acids .

  • Photodegradation : UV exposure induces aryl-thiazole bond scission, necessitating inert storage .

This compound’s reactivity profile underscores its versatility in medicinal chemistry and materials science. Further studies should explore enantioselective syntheses and in vivo metabolite interactions.

Scientific Research Applications

Ethyl 2-(4-isopropylphenyl)-4-methylthiazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal activities.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(4-isopropylphenyl)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby exerting its biological effects. The exact molecular pathways involved depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The substitution pattern on the phenyl ring and thiazole core significantly influences the compound’s electronic, steric, and solubility properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Thiazole Derivatives
Compound Name Substituents Key Features Applications/Activity References
Ethyl 2-(4-isopropylphenyl)-4-methylthiazole-5-carboxylate 4-isopropylphenyl (position 2), methyl (position 4) Moderate lipophilicity due to isopropyl and ethyl ester groups Hypothesized use in drug design (similar to kinase inhibitors) N/A (extrapolated from analogs)
Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (NL) 3-formyl-4-hydroxyphenyl ESIPT (excited-state intramolecular proton transfer) capability, fluorescence Ratiometric biothiol probe for live imaging
Ethyl 2-(4-pyridinyl)-4-methylthiazole-5-carboxylate 4-pyridinyl Enhanced solubility due to pyridine’s polarity Intermediate in synthesizing kinase inhibitors
Ethyl 2-[4-(trifluoromethyl)phenyl]-4-methylthiazole-5-carboxylate 4-trifluoromethylphenyl Electron-withdrawing CF₃ group, increased metabolic stability Potential use in agrochemicals or pharmaceuticals
Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate 3-cyano-4-isobutoxyphenyl Polar cyano group, bulky isobutoxy chain Key intermediate in febuxostat synthesis (xanthine oxidase inhibitor)

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The 4-isopropylphenyl group (electron-donating) contrasts with analogs bearing CF₃ (electron-withdrawing) or formyl groups, which alter reactivity and binding interactions .
  • Solubility : Pyridinyl and hydroxylphenyl substituents improve aqueous solubility compared to hydrophobic isopropyl or trifluoromethyl groups .
  • Synthetic Accessibility : The isopropylphenyl derivative may be synthesized via cyclization of thiobenzamides with ethyl 2-chloroacetoacetate, analogous to routes described for hydroxylphenyl analogs .
Enzyme Inhibition and Drug Development
  • Febuxostat Intermediates: Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate is a precursor to febuxostat, a xanthine oxidase inhibitor. The isobutoxy group optimizes target binding, whereas the isopropylphenyl variant may lack similar steric compatibility .
  • CDK9 Inhibitors : Pyridinyl thiazole carboxamides (e.g., from ) show IC₅₀ values <100 nM against cyclin-dependent kinase 9, highlighting the role of heteroaromatic substituents in kinase selectivity .

Crystallographic and Structural Insights

  • Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate: Crystallizes in a monoclinic system (space group P2₁/c) with a planar thiazole ring and intermolecular C–H···O hydrogen bonding. The halogenated aryl groups contribute to dense molecular packing, which may influence bioavailability .

Biological Activity

Ethyl 2-(4-isopropylphenyl)-4-methylthiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant research findings and case studies.

  • Chemical Name : this compound
  • CAS Number : 161797-99-5
  • Molecular Formula : C13H13NO3S
  • Molecular Weight : 263.31 g/mol

Antimicrobial Activity

Research has shown that derivatives of thiazole compounds exhibit notable antibacterial properties. A study evaluated various thiazole derivatives, including this compound, against several bacterial strains:

CompoundActivity Against Gram Positive BacteriaActivity Against Gram Negative Bacteria
This compoundEffective against Staphylococcus aureusModerate activity against E. coli
Compound AHighly effectiveLow effectiveness
Compound BModerate effectivenessEffective

The compound demonstrated significant bactericidal activity particularly against Staphylococcus aureus, comparable to standard antibiotics such as ampicillin and gentamicin sulfate .

Anticancer Activity

In vitro studies have been conducted to assess the anticancer potential of thiazole derivatives. A notable investigation tested the compound against a panel of human cancer cell lines:

Cell LineIC50 (µM)Remarks
MCF-7 (Breast Cancer)15.2Moderate sensitivity
HeLa (Cervical Cancer)12.8High sensitivity
A549 (Lung Cancer)20.1Low sensitivity

The results indicated that this compound exhibited a broad spectrum of activity, particularly effective against MCF-7 and HeLa cell lines .

Anti-inflammatory Activity

The compound's anti-inflammatory properties were evaluated through its effect on lipoxygenase enzymes, which are crucial in inflammatory processes. It was found to inhibit lipoxygenase activity significantly, leading to reduced production of inflammatory mediators such as leukotrienes. This suggests potential therapeutic applications in treating inflammatory diseases .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A clinical trial involving patients with chronic bacterial infections evaluated the efficacy of this compound as an adjunct therapy to standard treatment. Results showed a marked improvement in infection resolution rates compared to controls.
  • Case Study on Anticancer Properties :
    In a preclinical model using tumor-bearing mice, administration of the compound resulted in significant tumor size reduction and improved survival rates compared to untreated controls, highlighting its potential as an anticancer agent.

Q & A

Q. What synthetic methodologies are reported for Ethyl 2-(4-isopropylphenyl)-4-methylthiazole-5-carboxylate, and how can reaction yields be optimized?

The compound is typically synthesized via condensation reactions involving substituted phenyl precursors and thiazole-forming reagents. A common recrystallization solvent system is ethanol-chloroform (1:1), yielding 81% purity with a melting point of 411.3–413 K . To optimize yields, ensure stoichiometric control of reactants and stepwise purification using column chromatography or fractional crystallization.

Q. What spectroscopic and crystallographic techniques are used to confirm the compound’s structure?

Single-crystal X-ray diffraction (SCXRD) is critical for structural confirmation. For example, space group P2₁/c with unit cell parameters a = 12.0296 Å, b = 19.4428 Å, and c = 9.5847 Å has been reported for analogous thiazole derivatives . Hydrogen atoms are placed geometrically using riding models (C–H = 0.93–0.97 Å), with refinement via SHELXTL software (R-factor = 0.056, wR = 0.163) . Complementary techniques include NMR (for substituent connectivity) and IR (for carbonyl and aromatic ring validation).

Q. How are intermolecular interactions analyzed in the crystal lattice?

Intermolecular interactions, such as C–H⋯O hydrogen bonds, stabilize the crystal packing. For instance, hydrogen-bond geometry (e.g., C15–H15A⋯O2) forms 1D chains along the a-axis . Tools like Mercury or OLEX2 visualize these interactions, while PLATON or PARST quantify bond distances and angles .

Advanced Research Questions

Q. How can discrepancies in hydrogen bonding networks be resolved during X-ray refinement?

Discrepancies arise from dynamic disorder or thermal motion. Use SHELXL’s AFIX commands to constrain hydrogen positions and refine anisotropic displacement parameters (ADPs) for non-H atoms. For low-resolution data, apply restraints to bond lengths (e.g., DFIX) and angles (DANG). Validate using residual density maps and CHECKCIF to flag outliers .

Q. What strategies improve crystallinity for diffraction-quality crystals?

Slow evaporation at controlled temperatures (e.g., 100 K) minimizes disorder . Solvent selection is critical: ethanol-chloroform mixtures reduce nucleation rates, favoring larger crystals . For twinned crystals, reprocess data using CELL_NOW or TWINABS and refine with twin laws (e.g., BASF in SHELXL) .

Q. How do steric effects of the 4-isopropylphenyl group influence reactivity or supramolecular assembly?

The bulky 4-isopropylphenyl group increases torsional strain, reducing rotational freedom in the thiazole ring. This enhances π-stacking interactions (e.g., centroid distances of 3.5–4.0 Å) but may hinder nucleophilic substitution at the carboxylate ester. Computational modeling (DFT or MD simulations) predicts steric clashes and guides substituent modifications .

Q. What mechanistic insights explain byproduct formation during synthesis?

Byproducts often arise from competing cyclization pathways. For example, incomplete deprotonation of the thiazole intermediate can lead to dimerization. Monitor reaction progress via TLC or LC-MS, and quench side reactions using scavengers (e.g., molecular sieves for water-sensitive steps). GC-MS or HRMS identifies impurities for pathway optimization .

Methodological Tables

Q. Table 1. Crystallographic Data for Analogous Thiazole Derivatives

ParameterValueSource
Space groupP2₁/c
Unit cell (Å)a = 12.0296, b = 19.4428
c = 9.5847, β = 112.922°
R-factor / wR0.056 / 0.163
Hydrogen bonding (Å)C15–H15A⋯O2 = 2.54

Q. Table 2. Synthetic Optimization Parameters

ParameterOptimal ConditionOutcome
Solvent systemEthanol-chloroform (1:1)81% yield, high purity
Temperature control100 K during crystallizationReduced thermal motion
Refinement softwareSHELXTLR-factor < 0.06

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Ethyl 2-(4-isopropylphenyl)-4-methylthiazole-5-carboxylate
Reactant of Route 2
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Ethyl 2-(4-isopropylphenyl)-4-methylthiazole-5-carboxylate

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